molecular formula C9H4ClF3N2O B6311301 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 2088945-50-8

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride

Cat. No. B6311301
CAS RN: 2088945-50-8
M. Wt: 248.59 g/mol
InChI Key: HVBATALEAXOHHS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride (2-TFIPC) is an organofluorine compound that has been used in a variety of research applications. It is a highly reactive compound that can be used in a variety of synthetic processes and has been studied for its potential applications in the fields of medicine, materials science, and biochemistry. In

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, the synthesis of peptide-based drugs, and the synthesis of fluorinated polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents. Additionally, it has been used as a reagent for the synthesis of fluorinated polymers, which have potential applications in the fields of materials science and biotechnology.

Mechanism of Action

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride is a highly reactive compound that can react with a variety of substrates. It is known to react with amines, alcohols, and carboxylic acids, resulting in the formation of fluorinated compounds. It can also be used to synthesize heterocyclic compounds and peptide-based drugs. Additionally, it can be used to synthesize fluorinated polymers.
Biochemical and Physiological Effects
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride has been studied for its potential biochemical and physiological effects. It has been found to have antifungal and antiviral properties, as well as anti-inflammatory and anti-cancer effects. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride has a number of advantages for laboratory experiments. It is a highly reactive compound that can be used in a variety of synthetic processes. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is also a highly toxic compound and should be handled with care. Additionally, it is expensive and may be difficult to obtain in large quantities.

Future Directions

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride has a variety of potential applications and future directions. It could be used in the development of new pharmaceuticals, such as antifungal and antiviral agents, as well as in the synthesis of fluorinated polymers. Additionally, it could be used in the development of new materials, such as nanomaterials and biomaterials. Additionally, it could be used in the development of new catalysts, such as transition metal catalysts, and in the development of new biocatalysts. Finally, it could be used in the development of new imaging agents, such as fluorescent probes.

Synthesis Methods

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride can be synthesized through a variety of methods, such as the reaction of trifluoromethyl iodide and 3-chloropyridine-2-carboxaldehyde, the reaction of trifluoromethyl azide and 3-chloropyridine-2-carboxaldehyde, and the reaction of trifluoromethyl hypofluorite and 3-chloropyridine-2-carboxaldehyde. The most common method of synthesis is the reaction of trifluoromethyl iodide and 3-chloropyridine-2-carboxaldehyde, which yields 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride in a high yield.

properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-8(16)6-7(9(11,12)13)14-5-3-1-2-4-15(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBATALEAXOHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride

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